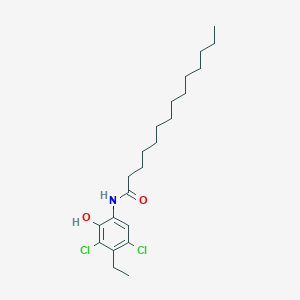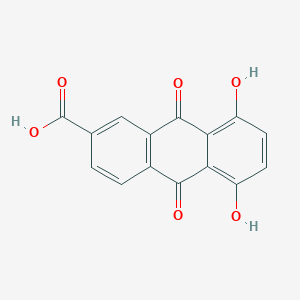
1,4-Dihydroxy-6-carboxy-anthraquinone
Übersicht
Beschreibung
1,4-Dihydroxyanthraquinone, also known as quinizarin or Solvent Orange 86, is an organic compound derived from anthraquinone . It is formally derived from anthraquinone by replacing two hydrogen atoms with hydroxyl (OH) groups . A dihydroxyanthraquinone is any of several isomeric organic compounds with formula C14H8O4, formally derived from 9,10-anthraquinone by replacing two hydrogen atoms by hydroxyl groups .
Synthesis Analysis
Starting from potentially inexpensive 1,8-dihydroxyanthraquinone (1,8-DHAQ), a one-pot, green, and scalable approach has been developed to synthesize a highly water-soluble and potentially low-cost anthraquinone 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone (DCDHAQ) .Molecular Structure Analysis
The isomers of dihydroxyanthraquinone differ in the position of the hydroxyl groups, and of the carbonyl oxygens (=O) of the underlying anthraquinone . The unqualified term “dihydroxyanthraquinone” usually means a hydroxy derivative of 9,10-anthraquinone .Chemical Reactions Analysis
The 1,4-anthraquinone exhibits anticancer activity by inhibiting crucial proteins and nucleic acid synthesis in cellular machinery . There are a plethora of molecules that have been derived from core anthraquinones scaffold aimed at various cancer targets .Physical And Chemical Properties Analysis
1,4-Dihydroxyanthraquinone is an orange or red-brown crystalline powder . Starting from potentially inexpensive 1,8-dihydroxyanthraquinone (1,8-DHAQ), a highly water-soluble and potentially low-cost anthraquinone 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone (DCDHAQ) has been synthesized .Wissenschaftliche Forschungsanwendungen
Tautomeric Equilibrium and Diels-Alder Reactions : 1,4-Dihydroxy-9,10-anthraquinone monoimine, a derivative, is used in studying tautomeric equilibrium in quinone imines and their applications in Diels-Alder reactions (Fariña, Molina, Noheda, & Paredes, 1992).
Anticancer Activity : Derivatives like 1,4-bialiphatic amino-5,8-dihydroxy anthraquinones, serve as intermediates in anticancer drugs and have been tested for anti-cancer activities in vitro (Bao Xiu-rong, 2009).
Neuroprotective Activity : 1.8-Dihydroxy-3-carboxy-anthraquinone can suppress microglial activation, which contributes to its neuroprotective activity (Wang Shao-xia, 2012).
Leukemia and Melanoma Treatment : 1,4-Dihydroxy-5,8-bis[[2-(hydroxyethyl)amino]ethyl]amino-9,10-anthracenedione (DHAQ) shows potent inhibitory activity against leukemia and melanoma (Zee-Cheng & Cheng, 1978).
Breast Cancer Treatment : DHAQC, a synthetic anthraquinone, induces apoptosis in the breast cancer MCF-7 cell line (Yeap et al., 2015).
Toxicity in V79 Chinese Hamster Cells : 1,4-dihydroxy-6-carboxy-anthraquinone is a weak sister chromatid exchange inducer and is notably toxic among several anthraquinones examined in these cells (Mian et al., 1991).
Antiviral Activities : This compound has shown effectiveness against Coxsackie virus B3 and influenza virus A/Hanfang/359/95 (Feng Zhao et al., 2015).
Binding to DNA : 1,4-dihydroxy derivatives of anthraquinones exhibit stronger binding to DNA than 1-hydroxy or nonhydroxylated compounds (Bennett, Sharples, & Brown, 1982).
Microbial Biosynthesis : Novel anthraquinones produced by Fusarium oxysporum from diseased citrus tree roots may have potential applications in microbial biosynthesis and metabolite production (Baker & Tatum, 1998).
Zukünftige Richtungen
The synthetic method of attaching –CH2CO2− as solubilizing groups is likely applicable to other anthraquinone derivatives and other aromatic organics as an inexpensive approach to performance enhancement in energy applications . The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years .
Eigenschaften
IUPAC Name |
5,8-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O6/c16-9-3-4-10(17)12-11(9)13(18)7-2-1-6(15(20)21)5-8(7)14(12)19/h1-5,16-17H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCNNTCAGLDHKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C=CC(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173252 | |
| Record name | 1,4-Dihydroxy-6-carboxy-anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19591-45-8 | |
| Record name | 1,4-Dihydroxy-6-carboxy-anthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019591458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC328456 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dihydroxy-6-carboxy-anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


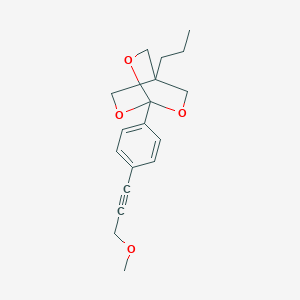



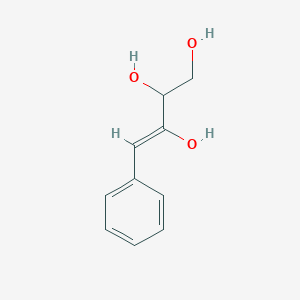

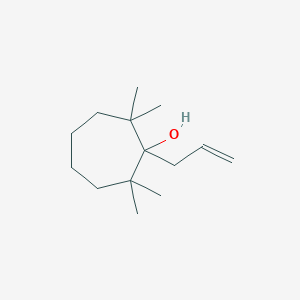
![Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate](/img/structure/B10090.png)

